[4-Iodo-1-methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methanamine hydrochloride
Description
The compound [4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a pyrazole derivative with a methanamine hydrochloride moiety. Its structure features:
- Methyl group at position 1, enhancing lipophilicity and metabolic stability.
- Trifluoromethyl group at position 3, imparting electron-withdrawing effects and resistance to oxidative degradation.
- Methanamine hydrochloride at position 5, providing a polar, protonated amine group for solubility and reactivity.
Properties
IUPAC Name |
[4-iodo-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3IN3.ClH/c1-13-3(2-11)4(10)5(12-13)6(7,8)9;/h2,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVANHZOGZBYLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)I)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine hydrochloride (CAS No. 2225141-19-3) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities, supported by various studies and data.
- Molecular Formula : C₆H₈ClF₃IN₃
- Molecular Weight : 341.50 g/mol
- CAS Number : 2225141-19-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its anticancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit promising anticancer effects across multiple cancer cell lines. The compound's structure allows it to interact with key biological targets involved in cancer progression.
Case Studies and Findings :
- In Vitro Studies :
- Mechanism of Action :
Anti-inflammatory Activity
Pyrazole compounds have also been recognized for their anti-inflammatory properties:
Key Findings :
- Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrazole Derivatives
Key Observations:
Substituent Effects: The trifluoromethyl group (CF3) in the target compound and ’s derivative enhances metabolic stability and electron-withdrawing properties compared to non-fluorinated analogs . Pyridinyl groups () improve solubility and binding affinity in biological systems but reduce synthetic accessibility .
Physicochemical Properties: The target compound’s estimated molecular weight (~326.52 g/mol) exceeds that of most analogs due to iodine and trifluoromethyl groups.
Stability and Reactivity: Trifluoromethyl groups resist hydrolysis and oxidation, making the target compound more stable than non-fluorinated derivatives (e.g., ’s difluoroethyl analog) . Iodo-substituted pyrazoles (target compound, ) may exhibit photolability, necessitating storage at low temperatures (e.g., 4°C) .
Safety Considerations :
Limitations of Available Data:
- No acute toxicity or ecotoxicity data are provided for the target compound or its closest analogs.
- Synthetic routes and yield comparisons are absent in the evidence, limiting insights into scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
